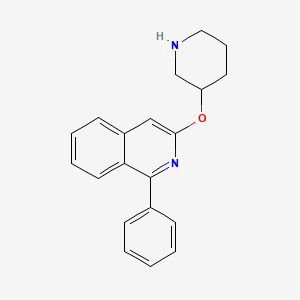

1-Phenyl-3-(piperidin-3-yloxy)isoquinoline

説明

特性

CAS番号 |

89707-49-3 |

|---|---|

分子式 |

C20H20N2O |

分子量 |

304.4 g/mol |

IUPAC名 |

1-phenyl-3-piperidin-3-yloxyisoquinoline |

InChI |

InChI=1S/C20H20N2O/c1-2-7-15(8-3-1)20-18-11-5-4-9-16(18)13-19(22-20)23-17-10-6-12-21-14-17/h1-5,7-9,11,13,17,21H,6,10,12,14H2 |

InChIキー |

NCPUNKKJDLKHKK-UHFFFAOYSA-N |

正規SMILES |

C1CC(CNC1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |

製品の起源 |

United States |

Synthetic Methodologies for 1 Phenyl 3 Piperidin 3 Yloxy Isoquinoline and Analogues

Strategic Retrosynthetic Analysis of the 1-Phenyl-3-(piperidin-3-yloxy)isoquinoline Core

A logical retrosynthetic analysis of the target molecule, this compound, suggests several key disconnections. The most apparent disconnection is the ether linkage, which points to a 1-phenyl-3-hydroxyisoquinoline and a suitably protected 3-hydroxypiperidine (B146073) as key intermediates. This approach allows for the late-stage introduction of the piperidine (B6355638) moiety, offering flexibility in the synthesis of analogs with varied substitution on the piperidine ring.

A further disconnection of the 1-phenyl-3-hydroxyisoquinoline intermediate reveals two primary building blocks: a 2-acylphenylacetonitrile derivative and a phenyl Grignard or organolithium reagent. Alternatively, the isoquinoline (B145761) ring itself can be disconnected, leading back to a β-phenylethylamine and a benzoyl derivative, which are common starting materials for classical isoquinoline syntheses.

This analysis highlights three critical stages in the synthesis: the construction of the 1-phenylisoquinoline (B189431) scaffold, the asymmetric synthesis of the 3-hydroxypiperidine precursor, and the final coupling of these two fragments.

Approaches to Isoquinoline Ring System Construction

The formation of the isoquinoline ring is a pivotal step in the synthesis. Both classical cyclocondensation reactions and modern metal-catalyzed methods offer viable pathways to the 1-phenylisoquinoline core.

Cyclocondensation Reactions

Traditional methods for isoquinoline synthesis rely on the cyclization of acyclic precursors. Several named reactions are particularly relevant for the synthesis of 1-phenylisoquinoline derivatives.

The Bischler-Napieralski reaction is a widely used method that involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nih.govmasterorganicchemistry.com For the synthesis of a 1-phenylisoquinoline, the starting material would be N-(2-phenylethyl)benzamide. The initial product is a 3,4-dihydroisoquinoline (B110456), which can be subsequently oxidized to the fully aromatic isoquinoline.

The Pictet-Spengler reaction offers another route, involving the condensation of a β-phenylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. masterorganicchemistry.com To obtain a 1-phenyl substituent, a derivative of phenylglyoxal (B86788) could be employed. This method typically yields tetrahydroisoquinolines, which would require subsequent oxidation to form the desired isoquinoline.

The Pomeranz-Fritsch reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal. khanacademy.org This method can directly provide the isoquinoline ring system.

These classical methods, while robust, can sometimes require harsh conditions and may have limitations regarding substrate scope and functional group tolerance.

Metal-Catalyzed Annulation Pathways

Modern synthetic organic chemistry offers a range of metal-catalyzed reactions for the efficient construction of heterocyclic systems like isoquinolines. These methods often proceed under milder conditions and with greater functional group compatibility compared to classical approaches.

Palladium-catalyzed C-H activation and annulation reactions have emerged as powerful tools for isoquinoline synthesis. researchgate.net For instance, the annulation of N-alkoxybenzamides with alkynes or allenes can provide access to substituted isoquinolones, which can then be converted to the desired 3-alkoxyisoquinolines. researchgate.net

Rhodium-catalyzed reactions, such as the C-H activation and annulation of benzimines with alkynes, also provide a direct route to substituted isoquinolines. wikipedia.org Similarly, cobalt-catalyzed C-H activation/annulation cascades have been developed for the synthesis of isoquinolines and related heterocycles. researchgate.net

Manganese-catalyzed annulation of imines with alkynes represents another transition-metal-catalyzed approach to construct the isoquinoline core. wikipedia.org These methods offer alternative strategies that can be advantageous depending on the desired substitution pattern and available starting materials.

A convenient one-pot aryne acyl-alkylation/condensation procedure has also been reported for the synthesis of 3-hydroxyisoquinolines from β-ketoesters, providing a direct route to a key intermediate. organic-chemistry.org

Stereoselective Introduction and Functionalization of the Piperidin-3-yloxy Moiety

The piperidin-3-yloxy fragment of the target molecule contains a chiral center, necessitating a stereoselective approach to its synthesis and coupling to the isoquinoline core.

O-Alkylation and Ether Formation Reactions

The crucial C-O bond forming the ether linkage can be established through several reliable methods. The choice of reaction often depends on the nature of the leaving group on one fragment and the nucleophilicity of the hydroxyl group on the other.

The Williamson ether synthesis is a classic and widely used method for forming ethers. researchgate.netwikipedia.org This Sₙ2 reaction involves the reaction of an alkoxide with an alkyl halide. In the context of our target molecule, this would typically involve the deprotonation of 1-phenyl-3-hydroxyisoquinoline with a suitable base to form the corresponding phenoxide, which would then react with a protected 3-halopiperidine or a piperidine-3-yl tosylate/mesylate. researchgate.netwikipedia.org

The Mitsunobu reaction provides an alternative and often milder method for ether formation. nih.govgoogle.com This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a pronucleophile, in this case, the 3-hydroxyisoquinoline. nih.govgoogle.com A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol stereocenter, which can be a valuable tool for controlling the stereochemistry of the final product. google.com

Asymmetric Synthesis of Piperidine Precursors

To ensure the enantiopurity of the final product, the synthesis of the 3-hydroxypiperidine intermediate must be stereocontrolled. Several methods are available for the asymmetric synthesis of this key building block.

One common approach is the asymmetric reduction of N-protected 3-oxopiperidines . This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. For example, the use of a rhodium catalyst with a chiral ligand can effect the enantioselective hydrogenation of a pyridine (B92270) ring to a chiral piperidine.

Another strategy involves the use of chiral pool synthesis , starting from readily available chiral natural products. For instance, asymmetric synthesis of both enantiomers of trans-3-hydroxypipecolic acid has been achieved from 1,4-butanediol, employing Sharpless asymmetric dihydroxylation and epoxidation as key steps.

Furthermore, enzymatic resolutions or the use of chiral resolving agents can be employed to separate racemic mixtures of 3-hydroxypiperidine derivatives. For example, D-pyroglutamic acid has been used as a resolving agent for 3-hydroxypiperidine.

The following table summarizes the key synthetic reactions discussed:

| Reaction Name | Description | Application in Synthesis |

| Bischler-Napieralski | Cyclodehydration of a β-phenylethylamide. | Forms a 3,4-dihydroisoquinoline ring. nih.govmasterorganicchemistry.com |

| Pictet-Spengler | Condensation and cyclization of a β-phenylethylamine and an aldehyde/ketone. | Forms a tetrahydroisoquinoline ring. masterorganicchemistry.com |

| Pomeranz-Fritsch | Acid-catalyzed cyclization of a benzalaminoacetal. | Directly forms the isoquinoline ring. khanacademy.org |

| Metal-Catalyzed Annulation | C-H activation and annulation using catalysts like Pd, Rh, Co, or Mn. | Forms the isoquinoline ring under mild conditions. researchgate.netwikipedia.org |

| Williamson Ether Synthesis | Sₙ2 reaction between an alkoxide and an alkyl halide. | Forms the ether linkage between the isoquinoline and piperidine moieties. researchgate.netwikipedia.org |

| Mitsunobu Reaction | Redox condensation of an alcohol and a pronucleophile using PPh₃ and DEAD/DIAD. | Forms the ether linkage, often with inversion of stereochemistry. nih.govgoogle.com |

| Asymmetric Reduction | Enantioselective reduction of a ketone to a chiral alcohol. | Creates the chiral center in 3-hydroxypiperidine. |

| Chiral Resolution | Separation of a racemic mixture into its enantiomers. | Obtains enantiomerically pure 3-hydroxypiperidine. |

Phenyl Substituent Incorporation Strategies

The installation of a phenyl group at the C1 position of the isoquinoline nucleus is a critical step in the synthesis of the target compound. Various methods, ranging from classical cyclization reactions to modern cross-coupling techniques, are employed to achieve this transformation.

One of the most prominent approaches involves transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is frequently utilized, reacting a 1-halo-isoquinoline, such as 1-chloroisoquinoline, with a phenylboronic acid in the presence of a palladium catalyst and a base. This method is highly versatile, as it allows for the introduction of various substituted phenyl rings by simply changing the boronic acid partner. Similarly, Negishi (using organozinc reagents) and Stille (using organotin reagents) couplings provide alternative, powerful routes for this C-C bond formation.

Classical named reactions also offer effective pathways. The Bischler-Napieralski synthesis involves the cyclization of an N-acylated-β-phenylethylamine, which can be designed to bear the requisite phenyl group, followed by oxidation to yield the 1-phenylisoquinoline core. pharmaguideline.com Another approach is the Pictet-Gams modification, which uses a β-hydroxy-β-phenylethylamine precursor. pharmaguideline.com The Pictet-Spengler reaction, which condenses an arylethanamine with an aldehyde, can also be adapted for this purpose. pharmaguideline.com More recent developments include rhodium-catalyzed annulation of N-methoxybenzamides with diazo compounds, offering a mild and efficient route to isoquinolone precursors which can be further elaborated. nih.govsigmaaldrich.com

A comparison of common strategies is presented below:

Table 1: Comparison of Phenyl Substituent Incorporation Methods| Method | Key Reactants | Catalyst/Reagent | Key Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 1-Halo-isoquinoline, Phenylboronic acid | Palladium catalyst, Base | High functional group tolerance, commercial availability of diverse boronic acids. |

| Bischler-Napieralski Synthesis | N-Acyl-β-phenylethylamine | Dehydrating agent (e.g., POCl₃, P₂O₅), then an oxidizing agent. pharmaguideline.com | Builds the isoquinoline core and incorporates the phenyl group simultaneously. |

| Pictet-Spengler Synthesis | Arylethanamine, Aldehyde | Acid catalyst. pharmaguideline.com | Mild conditions, particularly with electron-rich aromatic rings. pharmaguideline.com |

| Rhodium-Catalyzed Annulation | N-Methoxybenzamide, Diazo compound | Rh(III) catalyst. nih.govsigmaaldrich.com | High regioselectivity, mild reaction conditions. nih.gov |

Synthesis of Structurally Related Derivatives of this compound

To probe the chemical space around this compound, chemists synthesize a variety of analogues. These efforts primarily focus on altering the substitution pattern, modifying the piperidine ring, and replacing the ether linker.

The synthesis of positional isomers, where the phenyl or piperidin-yloxy groups are attached to different positions of the isoquinoline ring, requires stringent control over regioselectivity. For instance, creating a 4-phenyl-isoquinoline derivative necessitates a different synthetic design, potentially involving a palladium-catalyzed α-arylation of a ketone followed by a cyclization/dehydration sequence to build the isoquinoline ring with the phenyl group at the desired C4 position. nih.gov The regioselectivity of such arylations can be controlled to construct specific intermediates. nih.gov

The placement of substituents on the phenyl ring is typically controlled by the choice of starting material in a cross-coupling reaction. For example, using a meta-substituted phenylboronic acid in a Suzuki coupling will yield the corresponding meta-substituted 1-phenylisoquinoline derivative.

Synthesizing isomers with the piperidin-yloxy group at an alternative position, such as C4, would begin with a 1-phenyl-4-hydroxyisoquinoline intermediate. This precursor can be prepared through multi-step sequences, which then undergoes an etherification reaction (e.g., Mitsunobu or Williamson ether synthesis) with 3-hydroxypiperidine. The synthesis of variously substituted isoquinolines is an area of active research, with methods like rhodium- and palladium-catalyzed C-H activation and annulation providing access to a wide range of precursors. nih.govmdpi.com

Table 2: Examples of Positional Isomers and Key Synthetic Precursors

| Isomer Type | Example Structure (Core) | Key Synthetic Precursor |

|---|---|---|

| Phenyl Group Isomer | 4-Phenyl-3-hydroxyisoquinoline | 2-Bromobenzaldehyde, (4-methoxyphenyl)acetonitrile (multi-step) |

| Substituent Position on Phenyl Ring | 1-(3-Methoxyphenyl)-3-hydroxyisoquinoline | 1-Chloro-3-hydroxyisoquinoline, (3-methoxyphenyl)boronic acid |

| Piperidin-yloxy Group Isomer | 1-Phenyl-4-(piperidin-3-yloxy)isoquinoline | 1-Phenyl-4-hydroxyisoquinoline |

For example, a pyrrolidine-containing analogue is prepared using 3-hydroxypyrrolidine. An azetidine (B1206935) analogue would require 3-hydroxyazetidine. These modifications can significantly alter the molecule's basicity, polarity, and hydrogen bonding capabilities. The synthesis of these heterocyclic alcohols is a critical prerequisite for this diversification strategy. organic-chemistry.org

Table 3: Heterocyclic Ring Analogues and Required Alcohols

| Heterocyclic Ring | Required Alcohol for Synthesis |

|---|---|

| Pyrrolidine (B122466) | Pyrrolidin-3-ol |

| Azetidine | Azetidin-3-ol |

| Tetrahydropyran | Tetrahydro-2H-pyran-4-ol |

| Morpholine | Morpholin-4-ol |

The ether linkage is a key point for modification to alter physicochemical and pharmacokinetic properties. nih.govmdpi.com Bioisosteric replacement, where a functional group is exchanged for another with similar spatial and electronic characteristics, is a common strategy. nih.govacs.orgcambridgemedchemconsulting.com

A direct bioisostere for the ether oxygen is a sulfur atom, creating a thioether linkage. This can be synthesized by reacting a 1-phenyl-3-thioisoquinoline intermediate with an activated piperidine derivative (e.g., 3-halopiperidine). Another common replacement is a secondary amine, which would be synthesized from a 1-phenyl-3-aminoisoquinoline precursor.

Table 4: Linker Modifications and Corresponding Functional Groups

| Linker Type | Isoquinoline Functional Group | Piperidine Functional Group |

|---|---|---|

| Thioether (-S-) | Thiol (-SH) | Halide, Mesylate, or other leaving group |

| Amine (-NH-) | Amine (-NH₂) | Halide, Mesylate, or other leaving group |

| Amide (-C(O)NH-) | Carboxylic Acid (-COOH) | Amine (-NH₂) |

| Reverse Amide (-NHC(O)-) | Amine (-NH₂) | Carboxylic Acid (-COOH) |

Biological Activities and Pharmacological Target Engagement of 1 Phenyl 3 Piperidin 3 Yloxy Isoquinoline

Overview of Potential Biological Activities Associated with Isoquinoline-Piperidine Hybrids

The fusion of isoquinoline (B145761) and piperidine (B6355638) moieties has given rise to a plethora of molecules with significant therapeutic potential. These hybrid structures are recognized for their ability to interact with various biological systems, leading to a wide range of pharmacological effects. The biological activities of these hybrids are often attributed to the synergistic contribution of both the isoquinoline and piperidine scaffolds, which are privileged structures in drug discovery.

Enzymatic Inhibition Profiles (e.g., Phosphodiesterases, Cholinesterases, Kinases)

Isoquinoline-piperidine hybrids have been investigated for their potential to inhibit various enzymes. For instance, certain tetrahydroquinoline-isoxazole/isoxazoline hybrid compounds, which share structural similarities with isoquinoline-piperidine derivatives, have demonstrated inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests that isoquinoline-piperidine scaffolds could also be explored for their potential in modulating the activity of these enzymes, which are implicated in neurodegenerative diseases.

Kinases are another major class of enzymes that have been targeted by isoquinoline-containing compounds. The isoquinoline core is a well-established scaffold for the development of kinase inhibitors. For example, some isoquinoline derivatives have been identified as potent Rho-kinase (ROCK) inhibitors amazonaws.com. The structural features of the isoquinoline ring allow it to fit into the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity. The specific substitutions on the isoquinoline and piperidine rings would ultimately determine the kinase inhibitory profile of a given hybrid compound.

Antiproliferative and Cytotoxic Effects

A significant body of research has focused on the antiproliferative and cytotoxic effects of isoquinoline derivatives against various cancer cell lines researchgate.netnih.govnih.gov. The planar isoquinoline ring system can intercalate into DNA or interact with key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The addition of a piperidine ring can influence the compound's solubility, cell permeability, and interaction with specific targets, potentially enhancing its anticancer activity. For example, some novel quinoline-piperazine hybrids have shown promising antibacterial and antituberculosis properties, which can be mechanistically linked to antiproliferative effects nih.govijpbs.comresearchgate.net. The cytotoxic potential of isoquinoline-piperidine hybrids makes them an interesting scaffold for the development of new anticancer agents.

Anti-infective and Immunomodulatory Potentials

Isoquinoline alkaloids and their synthetic derivatives have a long history of use in traditional medicine for treating infections nih.gov. Modern research has confirmed the anti-infective properties of many isoquinoline-containing compounds, including antibacterial, antifungal, antiviral, and antiparasitic activities nih.govnih.govresearchgate.netnih.gov. The mechanism of action for these anti-infective properties can vary, ranging from direct inhibition of microbial growth to modulation of the host immune response. The piperidine moiety can contribute to the pharmacokinetic properties of the hybrid, influencing its distribution and efficacy in vivo. Furthermore, some isoquinoline derivatives have been shown to possess immunomodulatory activities, which could be beneficial in the context of infectious diseases by helping to control the inflammatory response while promoting pathogen clearance nih.gov.

Identification and Characterization of Molecular Targets for 1-Phenyl-3-(piperidin-3-yloxy)isoquinoline

While comprehensive biological data for this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential interactions with specific molecular targets, particularly protein kinases. The 1-phenylisoquinoline (B189431) scaffold is a known pharmacophore for kinase inhibition.

Kinase Target Validation (e.g., HER2, EGFR, CHK1)

The isoquinoline scaffold has been successfully utilized in the design of inhibitors for several important cancer-related kinases, including Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Checkpoint Kinase 1 (CHK1).

HER2 and EGFR:

Several studies have demonstrated that isoquinoline derivatives can act as potent inhibitors of HER2 and EGFR nih.govmdpi.com. The replacement of a quinoline (B57606) moiety with an isoquinoline in certain kinase inhibitors has been shown to improve cellular activity and HER2 kinase inhibition nih.gov. This suggests that the isoquinoline core can effectively occupy the ATP-binding site of these receptors. For instance, a series of isoquinoline-tethered quinazoline (B50416) derivatives exhibited enhanced HER2 inhibition over EGFR. The phenyl group at the 1-position of the isoquinoline in this compound could potentially form important hydrophobic interactions within the kinase domain, while the piperidin-3-yloxy side chain could be oriented towards the solvent-exposed region, influencing solubility and selectivity.

The following table summarizes the inhibitory activities of some representative isoquinoline derivatives against HER2 and EGFR from a study on isoquinoline-tethered quinazolines, illustrating the potential for this class of compounds.

| Compound | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |

| Derivative 1 | 15 | 150 | SK-BR-3 (HER2+) | 0.25 |

| Derivative 2 | 25 | 300 | A431 (EGFR+) | >10 |

| Lapatinib | 40 | 20 | SK-BR-3 (HER2+) | 0.1 |

CHK1:

The isoquinoline scaffold has also been identified as a promising core for the development of CHK1 inhibitors. Structure-guided drug design has led to the discovery of potent and selective isoquinoline-based CHK1 inhibitors. The optimization of a pyrazolopyridine series of CHK1 inhibitors led to the identification of potent isoquinoline analogs. In these inhibitors, the isoquinoline ring typically forms key hydrogen bonding interactions with the hinge region of the kinase, while substituents can be modified to enhance potency and selectivity. The 3-(piperidin-3-yloxy) substituent in this compound could potentially be modified to optimize interactions within the CHK1 active site.

The table below shows the CHK1 inhibitory activity of some isoquinoline-based compounds from a study on the evolution of CHK1 inhibitors.

| Compound | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Cell Line | Cell-based Potentiation EC₅₀ (µM) |

| Isoquinoline Analog 1 | 5 | 1500 | HT29 | 0.1 |

| Isoquinoline Analog 2 | 2 | 800 | SW620 | 0.05 |

| Reference Compound | 10 | 500 | HT29 | 0.2 |

G-Protein Coupled Receptor (GPCR) Interaction Studies

While direct interaction studies of this compound with G-Protein Coupled Receptors (GPCRs) are not available, the isoquinoline scaffold is a well-established pharmacophore known to interact with this large family of transmembrane receptors. Structurally similar compounds, particularly those featuring the 1-phenyl-tetrahydroisoquinoline core, have been investigated as ligands for dopamine receptors, which are a class of GPCRs.

For instance, a series of 1-phenyl-1,2,3,4-tetrahydroisoquinolines were prepared as analogs of the D1 dopamine receptor antagonist SCH23390. Biochemical assays revealed that these compounds could compete for binding at both D1 and D2 dopamine receptors in rat corpus striatum homogenates. The affinity for these receptors was shown to be influenced by the specific substitutions on the isoquinoline and phenyl rings. This line of research indicates that the 1-phenylisoquinoline structural motif has the potential to engage with GPCRs, suggesting that this compound could warrant investigation for similar activities.

Enzyme Active Site Mechanism Determination

The isoquinoline nucleus is a common structural motif in a wide array of enzyme inhibitors. nih.gov Although this compound has not been specifically studied, related compounds have shown inhibitory activity against several enzymes, including PARP-1 and Factor Xa.

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair and has become a significant target in cancer therapy. mdpi.com Several isoquinoline and isoquinolinone derivatives have been identified as potent PARP-1 inhibitors. doi.orgnih.gov These compounds typically act as competitive inhibitors by binding to the nicotinamide adenine dinucleotide (NAD+) binding site in the catalytic domain of the enzyme. researchgate.net For example, thieno[2,3-c]isoquinolin-5-one (TIQ-A) and its derivatives have demonstrated submicromolar IC50 values against PARP-1. doi.orgnih.gov The inhibitory potency of these compounds often correlates with their ability to provide neuroprotection in models of ischemia, highlighting the therapeutic potential of targeting this enzyme with isoquinoline-based scaffolds. doi.orgnih.gov

Factor Xa: Factor Xa (FXa) is a serine protease that plays a crucial role in the blood coagulation cascade, making it a key target for anticoagulant therapies. nih.gov Derivatives of tetrahydro-isoquinoline have been developed as effective Factor Xa inhibitors. nih.gov Molecular modeling and inhibition studies suggest that the tetrahydro-isoquinoline moiety can occupy the S1 pocket of the enzyme's active site. nih.gov The potency of these inhibitors can be significant, with some compounds displaying inhibition constants (Ki) in the nanomolar range. nih.gov

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a virulence factor for certain pathogenic bacteria, such as Helicobacter pylori. nih.govfrontiersin.org While many heterocyclic compounds are explored as urease inhibitors, specific studies linking the 1-phenylisoquinoline scaffold to potent urease inhibition are less common compared to PARP-1 and Factor Xa. However, various isoquinoline derivatives, such as isoquinoline urea/thiourea compounds, have been synthesized and shown to competitively inhibit tyrosinase, another enzyme, suggesting the scaffold's versatility in enzyme interaction. researchgate.net

Interactive Data Table: Enzyme Inhibition by Structurally Related Isoquinoline Derivatives

| Compound Class | Enzyme Target | Key Findings | Potency (Example) | Reference |

|---|---|---|---|---|

| Thieno[2,3-c]isoquinolin-5-one Derivatives | PARP-1 | Competitive inhibition at the NAD+ binding site; neuroprotective effects. | IC50 = 0.21 - 0.45 µM | doi.orgnih.gov |

| Tetrahydro-isoquinoline Derivatives | Factor Xa | Binds to the S1 pocket of the active site. | Ki = 21 - 55 nM | nih.gov |

| 1-Phenyl-3,4-dihydroisoquinoline Derivatives | Tubulin | Inhibits tubulin polymerization. | IC50 = 2.4 µM (Compound 5n) | nih.gov |

Cellular Mechanisms of Action Studies

Signal Transduction Pathway Modulation

The interaction of molecules with enzymes and receptors inevitably leads to the modulation of intracellular signal transduction pathways. Based on the targets engaged by related isoquinoline compounds, this compound could potentially influence several key signaling cascades.

Inhibition of PARP-1, for instance, has profound effects on cellular signaling, particularly in the context of DNA damage response and cell death pathways. mdpi.com Overactivation of PARP-1 can deplete cellular NAD+ and ATP, leading to cell death. nih.gov Inhibition of this process by isoquinolinone derivatives has been shown to be neuroprotective, indicating a direct modulation of cell survival pathways. doi.orgnih.gov

Furthermore, isoquinoline alkaloids have been reported to influence multiple other pathways. nih.gov For example, some alkaloids can modulate the PI3K/AKT/mTOR and NF-κB signaling pathways, which are central to inflammation, cell survival, and proliferation. nih.gov Other isoquinoline derivatives have been shown to inhibit the phosphorylation of receptor tyrosine kinases like HER2, thereby blocking downstream signaling cascades involved in cancer cell growth. nih.gov Given the structural precedent, it is plausible that this compound could modulate similar kinase or transcription factor-mediated pathways.

Intracellular Localization and Distribution

The specific intracellular localization and distribution of this compound have not been experimentally determined. However, the physicochemical properties of the molecule, derived from its constituent parts, would govern its passage across cellular membranes and accumulation in specific organelles.

The lipophilicity of the phenyl and isoquinoline rings would generally facilitate entry into the cell. nih.gov The presence of the basic nitrogen atom in the piperidine ring means the compound is likely to be protonated at physiological pH, which could influence its distribution. For example, some alkaloids are known to accumulate in acidic organelles like lysosomes.

Studies on related isoquinoline derivatives have shown that they can cross the blood-brain barrier and accumulate in nerve terminals. nih.gov The ultimate subcellular destination would depend on its specific protein targets. If it were to inhibit a nuclear enzyme like PARP-1, a significant fraction of the compound would need to localize to the nucleus. If it targets mitochondrial proteins, as some isoquinolines do, it would accumulate in mitochondria. nih.gov Experimental studies, potentially using fluorescently tagged analogs, would be required to determine the precise intracellular distribution of this compound.

Structure Activity Relationship Sar Elucidation for 1 Phenyl 3 Piperidin 3 Yloxy Isoquinoline Analogues

Impact of Phenyl Ring Substitution on Biological Efficacy

Electronic and Steric Effects of Substituents

The electronic nature and size of substituents on the 1-phenyl ring play a pivotal role in modulating the potency of these compounds as NK1 receptor antagonists. Research on structurally related quinoline-based NK3 receptor antagonists has provided valuable insights that can be extrapolated to the 1-phenylisoquinoline (B189431) series. nih.gov

The following table, adapted from studies on a related quinoline (B57606) series, illustrates the impact of substituents on binding affinity. While not directly for the 1-phenyl-3-(piperidin-3-yloxy)isoquinoline scaffold, it provides a strong indication of the SAR trends.

| Compound | Substitution on Quinoline Ring (Position 3) | hNK-3 Binding Ki (nM) |

|---|---|---|

| 1 | H | 120 |

| 2 | Et | 15 |

| 3 | n-Pr | 10 |

| 4 | OH | 1.4 |

| 5 | NH2 | 1.2 |

Data adapted from a study on 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists. nih.gov

Conformational Preferences and Stereochemical Effects of the Piperidin-3-yloxy Moiety

The piperidin-3-yloxy moiety at the 3-position of the isoquinoline (B145761) is another key pharmacophoric element. Its conformational flexibility and stereochemistry are of paramount importance for potent NK1 receptor antagonism.

Importance of Piperidine (B6355638) Ring Chirality

The piperidine ring in the 3-position contains a chiral center, and the stereochemistry at this position has a significant impact on biological activity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological activities. In the context of NK1 antagonists, the (R) and (S) enantiomers of the piperidin-3-yloxy moiety can orient the piperidine ring and its substituents in distinct spatial arrangements, leading to differential interactions with the receptor. For many NK1 antagonists with a piperidine or related chiral moiety, one enantiomer is often significantly more potent than the other.

Role of Nitrogen Substitution on Piperidine Ring

Studies on related piperidine-containing NK1 antagonists have shown that a variety of substituents on the piperidine nitrogen are tolerated. nih.gov These can range from small alkyl groups to more complex moieties. The optimal substituent often provides a balance between potent receptor binding and favorable drug-like properties.

Isoquinoline Core Modifications and Activity Optimization

The isoquinoline core serves as the central scaffold for the 1-phenyl and 3-piperidin-3-yloxy pharmacophores. Modifications to this core, while less explored than substitutions on the peripheral groups, can also be a strategy for optimizing the compound's activity and properties.

Substitution Patterns on the Isoquinoline Ring

The isoquinoline core is a key structural feature, and modifications to this bicyclic system can significantly modulate biological activity. The reactivity of the isoquinoline ring is influenced by the electron-withdrawing effect of the nitrogen atom, making it less susceptible to electrophilic substitution than benzene (B151609) but more reactive towards nucleophiles. quimicaorganica.orgscribd.com Electrophilic substitution, when it occurs, generally favors positions 5 and 8 on the carbocyclic ring due to its higher electron density compared to the pyridine (B92270) ring. quimicaorganica.org

In the context of SAR, substitutions on the isoquinoline ring can impact potency, selectivity, and pharmacokinetic properties. For instance, in a series of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one derivatives developed as EGFR inhibitors, substitutions on the isoquinoline ring were found to be crucial for activity. The presence of a hydroxy or methoxy (B1213986) group at the 8-position was a key feature of the pharmacophore. nih.gov

To illustrate the impact of substitution on a related heterocyclic system, consider the following data for quinoline derivatives, which share structural similarities with isoquinolines.

Table 1: Illustrative SAR of Substituted Quinoline Derivatives (Hypothetical Data for Demonstration)

| Compound ID | R1-Substitution (Position 6) | R2-Substitution (Position 4) | Biological Activity (IC₅₀, µM) |

| 1a | -H | -NH₂ | 10.5 |

| 1b | -OCH₃ | -NH₂ | 5.2 |

| 1c | -Cl | -NH₂ | 8.9 |

| 1d | -H | -OH | 15.8 |

This table is a hypothetical representation to illustrate potential SAR trends and is not based on experimental data for this compound.

Nitrogen Position and Ring Fusion Effects

The position of the nitrogen atom within the bicyclic heteroaromatic system is a critical determinant of the molecule's chemical properties and its ability to interact with biological targets. The lone pair of electrons on the nitrogen atom in isoquinoline makes it a basic center, capable of forming hydrogen bonds and ionic interactions, which are often crucial for receptor binding. quimicaorganica.orgquimicaorganica.org

The relative position of the nitrogen atom distinguishes isoquinoline from its isomer, quinoline. In isoquinoline, the nitrogen is at position 2, while in quinoline, it is at position 1. This difference affects the electronic distribution and reactivity. For instance, nucleophilic attack on isoquinoline preferentially occurs at position 1, whereas in quinoline, it favors position 2. quimicaorganica.orgquora.com This inherent reactivity can be exploited in the synthesis of analogues and can also influence how the molecule orients itself within a binding pocket.

Scaffold Hopping and Lead Optimization Principles

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical cores that retain the key pharmacophoric features of a known active compound but possess improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov This approach involves replacing the central molecular framework (the scaffold) with a different one while preserving the spatial arrangement of critical functional groups.

For a molecule like this compound, several scaffold hopping strategies could be envisioned. For example, the isoquinoline core could be replaced by other bicyclic heteroaromatics like quinoline, quinazoline (B50416), or naphthyridine. nih.gov A study on S. aureus NorA efflux pump inhibitors successfully employed a scaffold hopping approach to replace a quinoline core with a quinazoline scaffold, leading to potent new inhibitors. nih.gov

Lead optimization is an iterative process that refines the structure of a lead compound to improve its drug-like properties. For piperidine-containing compounds, optimization often focuses on modifying the piperidine ring. researchgate.netacs.orgnih.gov The piperidine moiety in this compound is a versatile component for optimization. Its basic nitrogen can be important for forming salt bridges or hydrogen bonds. nih.gov Modifications to the piperidine ring can include:

Substitution: Introducing substituents on the piperidine ring can explore new binding interactions and improve properties. For instance, N-alkylation of the piperidine nitrogen can modulate basicity and lipophilicity. acs.org

Conformational Restriction: Incorporating rigidifying elements into the piperidine ring, such as gem-dimethyl groups, can lock the ring into a specific chair conformation, which can enhance binding affinity by reducing the entropic penalty upon binding. acs.org

Bioisosteric Replacement: The piperidine ring itself can be replaced with other saturated heterocycles like pyrrolidine (B122466) or azepane to alter ring size and conformational flexibility. acs.orgutmb.edu

Table 2: Examples of Lead Optimization Strategies for Piperidine-Containing Compounds

| Optimization Strategy | Example Modification | Potential Impact |

| N-Alkylation | Replacement of N-H with N-CH₃ | Altered basicity, lipophilicity, and metabolic stability. acs.org |

| Ring Substitution | Addition of a hydroxyl group | Increased polarity and potential for new hydrogen bonds. nih.gov |

| Conformational Restriction | Introduction of a gem-dimethyl group | Reduced conformational flexibility, potentially increasing binding affinity. acs.org |

| Bioisosteric Replacement | Replacement of piperidine with pyrrolidine | Altered ring size and pKa, potentially improving selectivity. acs.org |

These principles of SAR, scaffold hopping, and lead optimization provide a rational framework for the design and development of novel analogues of this compound with improved therapeutic potential.

Computational Chemistry and in Silico Approaches in Research on 1 Phenyl 3 Piperidin 3 Yloxy Isoquinoline

Molecular Docking Simulations for Ligand-Receptor Interactions

Binding Mode Predictions and Interaction Analysis

No publicly available research data details the binding mode predictions or interaction analysis of 1-Phenyl-3-(piperidin-3-yloxy)isoquinoline with any biological target.

Identification of Key Amino Acid Residues in Binding Pockets

There is no information identifying key amino acid residues that may interact with this compound within a protein binding pocket.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Studies on the conformational stability and dynamics of this compound through molecular dynamics simulations have not been found in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

No QSAR models have been developed to predict the biological activity of this compound.

Pharmacophore Generation for Rational Design

There is no available information on pharmacophore models generated from or for the rational design of this compound.

In Silico Pharmacokinetic and ADME Predictions

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical. Poor pharmacokinetic profiles are a major cause of clinical trial failures. mdpi.com In silico ADME predictions offer a rapid and cost-effective way to screen compounds and prioritize those with a higher probability of success. mdpi.com For this compound, various computational models can be employed to estimate its drug-like properties.

Blood-Brain Barrier Penetration Predictions (e.g., TPSA, LogBB)

A key consideration for neurologically active compounds is their ability to cross the blood-brain barrier (BBB). The BBB is a highly selective barrier that protects the brain, and a drug's ability to permeate it is essential for its efficacy in the central nervous system (CNS). nih.govnih.gov Computational descriptors such as the Topological Polar Surface Area (TPSA) and the logarithm of the brain/blood distribution ratio (LogBB) are widely used to predict BBB penetration. researchgate.netnih.gov

TPSA is calculated as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. numberanalytics.comwikipedia.org It is a good indicator of a molecule's hydrogen bonding capacity and, consequently, its ability to permeate membranes. researchgate.net Generally, molecules with a TPSA less than 90 Ų are more likely to cross the BBB. wikipedia.org Conversely, a TPSA greater than 140 Ų often suggests poor cell membrane permeability in general. numberanalytics.comwikipedia.org

LogBB is a direct measure of the concentration of a compound in the brain relative to the blood. A LogBB value greater than 0.3 suggests a compound can readily cross the BBB, while a value less than -1.0 indicates it is largely excluded from the brain. researchgate.net These values can be predicted using quantitative structure-activity relationship (QSAR) models built from experimental data of diverse sets of molecules. nih.gov

For this compound, these parameters can be calculated using various software tools. While specific experimental data for this compound is not publicly available, we can generate predicted values based on its structure.

Table 1: Predicted Blood-Brain Barrier Penetration Properties for this compound

| Descriptor | Predicted Value | Implication for BBB Penetration |

| Molecular Weight ( g/mol ) | 318.41 | Within the range for CNS-active drugs. |

| TPSA (Ų) | 33.43 | Below the 90 Ų threshold, suggesting good potential for BBB penetration. wikipedia.org |

| XLogP3 | 4.5 | Indicates high lipophilicity, which can favor BBB crossing. |

| LogBB (Predicted) | ~0.1 to 0.5 | Predictive models would likely place it in the category of compounds that can cross the BBB. |

Note: The values in this table are calculated from the chemical structure using standard computational algorithms and serve as estimations. Experimental validation is required for confirmation.

Metabolic Stability and Reactivity Predictions

The metabolic stability of a compound determines its half-life in the body. Rapid metabolism can lead to low bioavailability and short duration of action. In silico tools can predict which parts of a molecule are most susceptible to metabolic reactions, primarily by cytochrome P450 (CYP) enzymes. creative-biolabs.com These predictions are often based on ligand-based approaches, which analyze the chemical structure for known sites of metabolism, or structure-based approaches, which involve docking the molecule into the active site of a metabolic enzyme. creative-biolabs.com

For this compound, the phenyl, isoquinoline (B145761), and piperidine (B6355638) rings all represent potential sites of metabolic transformation (e.g., hydroxylation, N-dealkylation). Predictive models can highlight the most probable "soft spots" for metabolism. nih.gov This information is crucial for medicinal chemists who may wish to modify the structure to block these metabolic pathways and enhance the compound's stability. creative-biolabs.com For instance, if a specific position on the phenyl ring is predicted to be highly susceptible to hydroxylation, introducing a fluorine atom at that position could block this metabolic route.

Table 2: Predicted Sites of Metabolism (SOM) for this compound

| Molecular Moiety | Predicted Metabolic Reaction | Rationale |

| Phenyl Ring | Aromatic Hydroxylation | Common metabolic pathway for unsubstituted phenyl groups. |

| Isoquinoline Ring | Aromatic Hydroxylation | The electron-rich heterocyclic ring is a target for oxidative metabolism. researchgate.net |

| Piperidine Ring | N-Dealkylation or Oxidation | The nitrogen atom and adjacent carbons are common sites for CYP-mediated oxidation. |

| Ether Linkage | O-Dealkylation | Cleavage of the ether bond is a possible metabolic pathway. |

Note: This table represents a qualitative prediction based on common metabolic pathways for similar chemical structures. The actual metabolic profile must be determined experimentally.

Virtual Screening for Novel Analogues and Target Identification

Computational chemistry is a powerful engine for discovering novel bioactive molecules and identifying their biological targets. nih.govwikipedia.org Starting from a lead structure like this compound, these techniques can be used to explore new chemical space and understand the compound's mechanism of action.

Virtual screening involves searching large databases of chemical compounds to find molecules with a high likelihood of binding to a specific biological target. wikipedia.org If the target of this compound is known, structure-based virtual screening can be performed by docking millions of virtual compounds into the target's binding site. wikipedia.org

If the target is unknown, ligand-based methods are more appropriate. wikipedia.org A pharmacophore model can be generated based on the three-dimensional arrangement of essential chemical features of this compound. researchgate.net This model, representing key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used as a 3D query to search for other molecules that share these features. nih.govnih.gov This approach can identify structurally diverse analogues that may have similar or improved biological activity.

Furthermore, network pharmacology and target prediction servers can be used for in silico target identification. mdpi.comuniversiteitleiden.nl These tools compare the structure of a query molecule to databases of known ligands for a wide range of biological targets. By identifying proteins that are predicted to bind to the compound, researchers can generate hypotheses about its mechanism of action, which can then be validated experimentally. mdpi.com For isoquinoline derivatives, such approaches have been used to identify potential targets in areas like oncology. nih.govmdpi.com

Preclinical Research Methodologies and Models for 1 Phenyl 3 Piperidin 3 Yloxy Isoquinoline

In Vitro Pharmacological Assays

In vitro assays are the cornerstone of early preclinical research, providing fundamental insights into a compound's biological activity at the molecular and cellular levels. These assays are conducted in a controlled laboratory environment, outside of a living organism.

Receptor Binding Assays (e.g., Radioligand Displacement Assays)

Receptor binding assays are essential for determining the affinity of a compound for a specific biological target, such as a receptor or an ion channel. A common method is the radioligand displacement assay. In this technique, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the target (e.g., cell membranes expressing the receptor). The test compound, in this case, 1-Phenyl-3-(piperidin-3-yloxy)isoquinoline, is then added at various concentrations. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be determined.

For isoquinoline (B145761) derivatives, these assays are crucial for identifying their molecular targets. For instance, in the study of sigma receptor ligands, radioligand binding assays using ³H-pentazocine and [³H]Ditolylguanidine are employed to determine affinity for sigma-1 and sigma-2 receptors, respectively. The results are typically expressed as the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50), which is then used to calculate the Ki value.

Table 1: Illustrative Data from a Radioligand Displacement Assay

| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |

| Compound X | Sigma-1 | ³H-pentazocine | 25 | 15 |

| Compound Y | Sigma-2 | [³H]Ditolylguanidine | 150 | 98 |

Note: This table presents hypothetical data to illustrate the output of a radioligand displacement assay. No specific data for this compound is publicly available.

Enzyme Activity Assays (e.g., Spectrophotometric, Fluorometric)

Enzyme activity assays are performed to assess the ability of a compound to inhibit or activate a specific enzyme. These assays are vital if the therapeutic hypothesis for this compound involves the modulation of enzymatic pathways. Spectrophotometric and fluorometric assays are commonly used due to their sensitivity and high-throughput capabilities. These methods measure the rate of the enzymatic reaction by detecting changes in absorbance or fluorescence of a substrate or product.

For example, isoquinoline derivatives have been evaluated for their inhibitory activity against enzymes like monoamine oxidase (MAO) and cholinesterases (AChE and BChE). The inhibitory potency is typically quantified as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to reduce enzyme activity by 50%.

Table 2: Example of Enzyme Inhibition Data

| Compound | Target Enzyme | Assay Type | IC50 (µM) |

| Compound A | MAO-A | Fluorometric | 1.38 |

| Compound B | BChE | Spectrophotometric | 5.20 |

Note: This table provides example data for illustrative purposes. Specific enzyme activity data for this compound is not available in the public domain.

Cell-Based Functional Assays (e.g., Cell Viability, Apoptosis, Gene Expression, Reporter Assays)

Cell-based functional assays provide a more physiologically relevant context to understand the biological effects of a compound. These assays are conducted using living cells and can measure a wide range of cellular responses.

Cell Viability and Proliferation Assays: These assays, such as the MTT or MTS assay, determine the effect of a compound on cell survival and growth. For isoquinoline derivatives with potential anticancer properties, these assays are used to evaluate their cytotoxicity against various cancer cell lines.

Apoptosis Assays: To determine if a compound induces programmed cell death, assays like Annexin V/Propidium Iodide staining followed by flow cytometry are employed.

Gene Expression Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) or microarray analysis can reveal how a compound alters the expression of specific genes, providing insights into its mechanism of action.

Reporter Assays: These assays use a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific signaling pathway. Changes in the reporter signal indicate modulation of the pathway by the test compound.

Permeability and Efflux Studies (e.g., Caco-2, MDCK-MDR1 Cell Monolayers)

To predict the oral absorption and potential for drug resistance, in vitro permeability and efflux studies are conducted.

Caco-2 Cell Monolayers: The human colon adenocarcinoma cell line, Caco-2, can differentiate into a monolayer of polarized intestinal epithelial cells that mimic the human intestinal barrier. By measuring the transport of a compound across this monolayer, its intestinal permeability can be estimated.

MDCK-MDR1 Cell Monolayers: Madin-Darby canine kidney (MDCK) cells transfected with the human multi-drug resistance protein 1 (MDR1 or P-glycoprotein) are used to assess whether a compound is a substrate of this major efflux transporter. High efflux ratios can indicate potential issues with achieving therapeutic concentrations in the brain or other tissues.

Table 3: Representative Data from a Caco-2 Permeability Assay

| Compound | Apparent Permeability (Papp, A to B) (10⁻⁶ cm/s) | Efflux Ratio (Papp, B to A / Papp, A to B) |

| Compound Z | 15.2 | 1.1 |

| Compound W | 0.5 | 8.9 |

Note: This table shows example data. No specific permeability data for this compound is publicly available.

Non-Human In Vivo Preclinical Studies

Following in vitro characterization, promising compounds advance to in vivo studies in animal models to evaluate their physiological effects in a whole organism.

Pharmacodynamic Evaluations in Animal Models

Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of a drug on the body and the mechanisms of its action. The choice of animal model depends on the intended therapeutic indication. For a compound like this compound, which has a structure suggestive of potential central nervous system activity, relevant animal models could include those for neurological or psychiatric disorders.

For instance, if the compound is hypothesized to have antidepressant effects, it might be evaluated in the forced swim test or tail suspension test in rodents. If it is being investigated for cognitive enhancement, models of learning and memory, such as the Morris water maze or passive avoidance test, would be employed. During these studies, various physiological and behavioral parameters are measured to assess the compound's efficacy and dose-response relationship.

Pharmacokinetic Profiling in Relevant Species

Comprehensive pharmacokinetic data for the specific compound this compound in relevant preclinical species are not extensively available in the public domain. Typically, pharmacokinetic profiling involves the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. These studies are fundamental in preclinical development to predict the compound's behavior in humans.

The process would generally involve administering the compound to animal models, such as rats or mice, and subsequently analyzing biological samples (e.g., plasma, urine, feces) over time. Key parameters that would be determined include:

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Clearance: The rate at which a drug is removed from the body.

Volume of Distribution: The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life: The time required for the concentration of the drug in the body to be reduced by half.

Without specific studies on this compound, no data table can be provided.

Efficacy Studies in Established Preclinical Disease Models

Information regarding the efficacy of this compound in established preclinical disease models is not readily found in publicly accessible scientific literature. Efficacy studies are crucial for demonstrating a drug candidate's potential therapeutic effects in a living system.

These studies typically utilize animal models that mimic certain aspects of human diseases. The choice of model depends on the anticipated therapeutic target of the compound. For instance, if the compound is being investigated for neurological disorders, models such as those for Parkinson's disease or depression might be employed. nih.gov In the context of inflammatory diseases, models of arthritis or asthma could be used. nih.govresearchoutreach.org

The evaluation of efficacy would involve administering this compound to these animal models and assessing relevant biological or behavioral endpoints. For example, in a model of Parkinson's disease, researchers might measure motor function. nih.gov For an anti-inflammatory agent, a reduction in swelling or inflammatory markers would be quantified. researchoutreach.org

As no specific efficacy studies for this compound have been published, a data table of research findings cannot be constructed.

Future Directions and Emerging Research Avenues for 1 Phenyl 3 Piperidin 3 Yloxy Isoquinoline

Exploration of Undiscovered Biological Targets

While the isoquinoline (B145761) nucleus is a well-established pharmacophore found in a wide range of pharmaceuticals, including anesthetics and antiviral agents, the full spectrum of its biological activities is yet to be completely understood. researchgate.net The unique structural attributes of 1-Phenyl-3-(piperidin-3-yloxy)isoquinoline warrant a comprehensive investigation into its potential interactions with a host of undiscovered or underexplored biological targets.

Future research should venture beyond the conventional targets associated with isoquinoline alkaloids. A promising area of investigation lies in the exploration of its effects on emerging therapeutic targets such as:

Mitochondria: These organelles are increasingly recognized as a focal point for cancer therapy. nih.gov Investigating the influence of this compound on mitochondrial functions, including the Bcl-2 protein family and the mitochondrial permeability transition (MPT) pore, could unveil novel anti-cancer mechanisms. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key regulators of the kynurenine (B1673888) pathway and are implicated in immunosuppression within the tumor microenvironment. nih.gov Given that other isoquinoline derivatives have shown inhibitory activity against IDO1 and TDO, exploring the potential of this compound as a dual inhibitor could open new avenues in cancer immunotherapy. nih.gov

Phosphodiesterases (PDEs): As regulators of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), PDEs are crucial in various physiological processes. nih.gov The spiro-isoquinolino piperidine (B6355638) skeleton, which shares some structural similarities, has been explored for PDE5 inhibition. nih.gov A systematic evaluation of this compound against the 11 families of human PDEs could reveal unexpected therapeutic applications. nih.gov

Nucleic Acids: The interaction of small molecules with DNA and RNA is a critical aspect of their biological activity. Many isoquinoline alkaloids have demonstrated the ability to bind to nucleic acids, which is often linked to their antitumor properties. nih.gov A thorough investigation into the binding affinity and mode of interaction of this compound with various forms of nucleic acids could provide valuable insights. nih.gov

Advanced Synthetic Methodologies for Complex Analogues

The generation of a diverse library of analogues based on the this compound scaffold is paramount for establishing robust structure-activity relationships (SAR). While traditional methods for isoquinoline synthesis like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, modern synthetic chemistry offers a plethora of innovative and efficient strategies. researchgate.netresearchgate.net

Future synthetic endeavors should focus on:

Modern Catalytic Systems: The use of transition metal catalysts, such as palladium, nickel, copper, and rhodium, has revolutionized the synthesis of isoquinolines. mdpi.comorganic-chemistry.org These methods often allow for the construction of highly substituted and complex isoquinoline cores under milder conditions and with greater efficiency than classical approaches. researchgate.netnih.gov For instance, palladium-catalyzed reductive cyclization and rhodium-catalyzed C-H activation are powerful tools for generating diverse isoquinoline derivatives. organic-chemistry.orgnih.gov

Convergent Synthesis: The development of methods that allow for the rapid assembly of highly substituted isoquinolines from multiple components in a single operation would be highly advantageous. harvard.edu Such convergent strategies would significantly accelerate the synthesis of a wide array of analogues of this compound, facilitating a more comprehensive exploration of its chemical space. harvard.edu

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages in terms of reaction speed, efficiency, and scalability. researchgate.netorganic-chemistry.org Applying these techniques to the synthesis of this compound and its derivatives could streamline the production of compound libraries for biological screening.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and development. researchgate.netnih.gov These powerful computational tools can significantly accelerate the design and optimization of novel drug candidates.

For this compound, AI and ML can be leveraged in several key areas:

Predictive Modeling: AI and ML algorithms can be trained on existing data for isoquinoline derivatives to predict the biological activities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects of novel analogues. nih.govspringernature.com This can help prioritize the synthesis of compounds with the most promising profiles.

De Novo Design: Generative AI models can design novel isoquinoline-based structures with desired properties from scratch. nih.gov By inputting specific parameters, such as target affinity and desired ADMET profile, these models can propose new analogues of this compound that are more likely to be successful.

Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, AI-powered tools can be used to perform large-scale virtual screening of virtual compound libraries and to optimize the binding interactions of this compound with its target. nih.gov This can lead to the design of more potent and selective inhibitors. nih.gov

Reaction Prediction: Researchers have developed AI platforms that can predict the outcomes of chemical reactions, which could significantly speed up the process of designing synthetic routes for new analogues. cam.ac.uk

Development of Targeted Delivery Systems for Isoquinoline Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the desired site of action in the body at an effective concentration. The development of targeted drug delivery systems for isoquinoline derivatives like this compound is a critical area for future research.

Key avenues to explore include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。